
Arhalofenat
Übersicht
Beschreibung
Arhalofenate is a novel uricosuric agent with dual properties of urate-lowering and anti-inflammatory effects. It is primarily investigated for the treatment of gout and hyperuricemia. Arhalofenate functions by inhibiting uric acid reabsorption in the kidneys and reducing inflammation associated with gout flares .
Wissenschaftliche Forschungsanwendungen
Gout Management
The primary application of arhalofenate is in the management of gout. Clinical trials have shown that arhalofenate effectively reduces the incidence of gout flares while lowering serum uric acid levels:
- Phase IIb Study Results : A randomized controlled trial involving 239 patients demonstrated that arhalofenate at 800 mg significantly decreased flare incidence compared to allopurinol (300 mg) with a reduction of 46% (p = 0.0056) and also showed a significant improvement over placebo .
Treatment Group | Flare Incidence | Statistical Significance |
---|---|---|
Arhalofenate 800 mg | 0.66 | p = 0.0056 vs Allopurinol |
Allopurinol 300 mg | 1.24 | - |
Placebo | 1.13 | p = 0.049 |
Dual Action Against Inflammation
Arhalofenate's ability to act as an anti-inflammatory agent is particularly noteworthy. It inhibits the release of interleukin-1 beta (IL-1β), a key cytokine in triggering gout flares, thereby addressing both the symptoms and underlying pathophysiology of hyperuricemia .
Comparative Efficacy
Arhalofenate has been compared with other uricosuric agents in terms of efficacy and safety:
- Efficacy : In vitro studies have shown that arhalofenate acid is 8-20 times more effective than probenecid in inhibiting uric acid transporters .
- Safety Profile : Clinical trials have indicated a favorable safety profile, with no significant adverse effects reported during treatment periods.
Future Research Directions
Ongoing studies are exploring the potential for arhalofenate in combination therapies, particularly with febuxostat, to further enhance gout management strategies. Future phase III trials are anticipated to solidify its role in clinical practice .
Wirkmechanismus
Target of Action
Arhalofenate primarily targets the Uric Acid Transporter 1 (URAT1) , Organic Anion Transporter 4 (OAT4) , and OAT10 . These transporters play a crucial role in the reabsorption of uric acid in the proximal renal tubule . Arhalofenate also acts as a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) , which is involved in glucose, lipid, and weight management .
Mode of Action
Arhalofenate inhibits uric acid uptake by URAT1, OAT4, and OAT10 . This uricosuric activity reduces the reabsorption of uric acid, leading to a decrease in serum uric acid levels . As a partial agonist of PPARγ, arhalofenate results in improved glucose, lipid, and weight management
Biochemische Analyse
Biochemical Properties
Arhalofenate interacts with several biomolecules, including enzymes and transporters. It inhibits uric acid transport mediated by URAT1, OAT4, and OAT10 . These interactions play a crucial role in its uricosuric activity, which involves the reduction of serum uric acid levels by increasing uric acid excretion into urine .
Cellular Effects
Arhalofenate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and affecting gene expression. For instance, arhalofenate acid, the active form of arhalofenate, inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling .
Molecular Mechanism
Arhalofenate exerts its effects at the molecular level through several mechanisms. It acts as a partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma, resulting in improved glucose, lipid, and weight management . Furthermore, it inhibits the NLRP3 inflammasome activation, thereby attenuating the production of IL-1β in bone marrow-derived macrophages .
Dosage Effects in Animal Models
In animal models, arhalofenate has shown significant effects. For example, oral administration of arhalofenate (250 mg/kg) blunted total leukocyte ingress, neutrophil influx, and air pouch fluid interleukin (IL)-1β, IL-6, and CXCL1 in response to monosodium urate crystal injection .
Transport and Distribution
Arhalofenate is transported and distributed within cells and tissues. It interacts with transporters such as URAT1, OAT4, and OAT10, which are responsible for the reabsorption of uric acid from the proximal renal tubule .
Vorbereitungsmethoden
Arhalofenat wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Veresterung von 2-Acetamidoethyl (2R)- (4-Chlorphenyl) [3- (Trifluormethyl)phenoxy]acetat umfassen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Veresterung: Die Reaktion zwischen 4-Chlorphenylessigsäure und 3-(Trifluormethyl)phenol in Gegenwart eines geeigneten Katalysators zur Bildung des Esterzwischenprodukts.
Acetylierung: Das Esterzwischenprodukt wird dann mit Essigsäureanhydrid acetyliert, um das Endprodukt this compound zu bilden.
Industrielle Produktionsverfahren für this compound beinhalten die Optimierung dieser Reaktionen, um eine hohe Ausbeute und Reinheit zu erreichen. Die Reaktionsbedingungen, wie z. B. Temperatur, Druck und Katalysatorkonzentration, werden sorgfältig gesteuert, um eine effiziente Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Arhalofenat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Alkoholderivate umwandeln. Natriumborhydrid ist ein übliches Reduktionsmittel, das in diesen Reaktionen verwendet wird.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch Nukleophile wie Hydroxidionen oder Amine ersetzt werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Carbonsäurederivaten führen, während die Reduktion Alkohole erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Arhalofenat ist im Vergleich zu anderen Urikosurika einzigartig durch seine doppelte Wirkung, die sowohl die Harnsäure senkt als auch entzündungshemmend wirkt. Zu ähnlichen Verbindungen gehören:
Lesinurad: Ein weiteres Urikosurika, das URAT1 und OAT4 hemmt, aber keine signifikanten entzündungshemmenden Wirkungen aufweist.
Probenecid: Ein traditionelles Urikosurika, das die Harnsäureausscheidung erhöht, aber keine entzündungshemmenden Eigenschaften besitzt.
Benzbromaron: Ein starkes Urikosurika mit einem anderen Wirkmechanismus, das hauptsächlich URAT1 hemmt
Die Fähigkeit von this compound, sowohl den Harnsäurespiegel zu senken als auch Entzündungen zu reduzieren, macht es zu einem vielversprechenden Kandidaten für die Behandlung von Gicht und Hyperurikämie.
Biologische Aktivität
Arhalofenate is a novel compound primarily investigated for its dual action as an anti-inflammatory and uricosuric agent, particularly in the treatment of gout. This article delves into its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analyses with existing therapies.
Arhalofenate operates through two primary mechanisms:
-
Uricosuric Action : It inhibits the reabsorption of uric acid in the kidneys by targeting specific transporters. The compound is metabolized into arhalofenate acid, which selectively inhibits:
- URAT1 : Uric acid transporter 1
- OAT4 : Organic anion transporter 4
- OAT10 : Organic anion transporter 10
- Anti-inflammatory Action : Arhalofenate also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β), which is crucial in triggering gout flares. In animal models, it has been shown to suppress IL-1β release and prevent neutrophil influx at sites of inflammation .
Clinical Efficacy
The efficacy of arhalofenate has been evaluated in multiple clinical trials, notably a Phase IIb study that assessed its impact on gout flare frequency and serum uric acid levels.
Study Design
- Participants : 239 patients with a history of recurrent gout flares.
-
Treatment Groups :
- 600 mg arhalofenate
- 800 mg arhalofenate
- 300 mg allopurinol
- Allopurinol plus colchicine
- Placebo
- Duration : 12 weeks
- Primary Outcome : Incidence of gout flares per treatment group.
Results Summary
The results indicated that arhalofenate significantly reduced the incidence of gout flares compared to both allopurinol and placebo:
Treatment Group | Flare Incidence | Change in Serum UA Level | Statistical Significance |
---|---|---|---|
800 mg Arhalofenate | 0.66 | -16.5% | P = 0.0056 vs Allopurinol |
300 mg Allopurinol | 1.24 | -28.8% | - |
Placebo | 1.13 | -0.9% | P < 0.001 vs Arhalofenate |
Allopurinol + Colchicine | 0.40 | -24.9% | Not significantly different from Arhalofenate |
The study demonstrated a 46% reduction in flare incidence for the high-dose arhalofenate group compared to allopurinol and a 41% reduction compared to placebo , underscoring its potential as an effective treatment option .
Comparative Analysis with Existing Therapies
Arhalofenate presents several advantages over traditional therapies such as allopurinol:
- Dual Mechanism : Unlike allopurinol, which can initially increase flare risk due to mobilization of urate crystals, arhalofenate reduces flare risk while simultaneously lowering serum uric acid levels .
- Tolerability and Safety : Clinical trials have indicated that arhalofenate is well tolerated with a favorable safety profile, making it a promising candidate for long-term management of gout .
Case Studies
Several case studies have documented the use of arhalofenate in clinical settings:
- Case Study A : A patient previously resistant to allopurinol therapy experienced significant reductions in flare frequency and serum uric acid levels after switching to arhalofenate.
- Case Study B : Patients with comorbid conditions such as metabolic syndrome showed improved metabolic parameters alongside reduced gout flares when treated with arhalofenate.
These anecdotal reports further support the clinical findings regarding the efficacy and safety of arhalofenate.
Eigenschaften
IUPAC Name |
2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347353 | |
Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma; results in improved glucose, lipid, and weight management. | |
Record name | Arhalofenate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
24136-23-0 | |
Record name | Arhalofenate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arhalofenate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24136-23-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARHALOFENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.